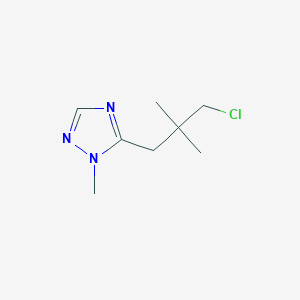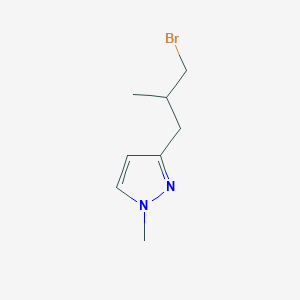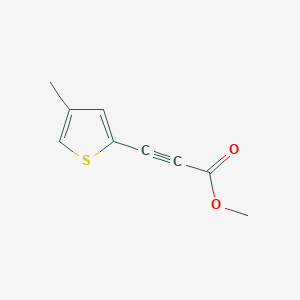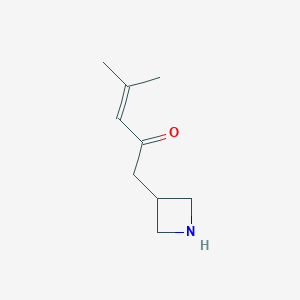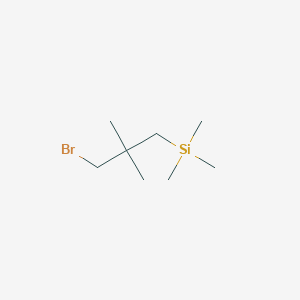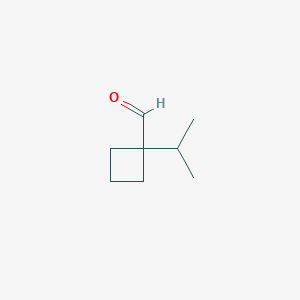
1-(Propan-2-yl)cyclobutane-1-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Propan-2-yl)cyclobutane-1-carbaldehyde is an organic compound with the molecular formula C8H14O It is a cycloalkane derivative featuring a cyclobutane ring substituted with an isopropyl group and an aldehyde functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(Propan-2-yl)cyclobutane-1-carbaldehyde can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 1-(propan-2-yl)cyclobutanol with an oxidizing agent can yield the desired aldehyde. The reaction typically requires a solvent such as dichloromethane and a catalyst like pyridinium chlorochromate (PCC) to facilitate the oxidation process .
Industrial Production Methods: Industrial production of this compound may involve large-scale oxidation reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yield and purity of the final product. The use of environmentally friendly oxidizing agents and solvents is also a consideration in industrial settings to minimize environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Propan-2-yl)cyclobutane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be further oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The isopropyl group can undergo substitution reactions, where the hydrogen atoms are replaced by other functional groups under appropriate conditions
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogenating agents, nucleophiles
Major Products Formed:
Oxidation: 1-(Propan-2-yl)cyclobutane-1-carboxylic acid
Reduction: 1-(Propan-2-yl)cyclobutanol
Substitution: Various substituted cyclobutane derivatives
Applications De Recherche Scientifique
1-(Propan-2-yl)cyclobutane-1-carbaldehyde has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms and kinetics.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives may lead to the development of new drugs with therapeutic properties.
Industry: It can be used in the production of specialty chemicals and materials with unique properties
Mécanisme D'action
The mechanism of action of 1-(Propan-2-yl)cyclobutane-1-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. This reactivity makes it a useful tool in biochemical studies to probe enzyme activity and protein interactions .
Comparaison Avec Des Composés Similaires
Cyclobutane-1-carbaldehyde: Lacks the isopropyl group, making it less sterically hindered.
1-(Propan-2-yl)cyclopentane-1-carbaldehyde: Contains a cyclopentane ring instead of cyclobutane, affecting its reactivity and physical properties.
1-(Propan-2-yl)cyclohexane-1-carbaldehyde: Features a cyclohexane ring, which can adopt different conformations compared to cyclobutane
Uniqueness: 1-(Propan-2-yl)cyclobutane-1-carbaldehyde is unique due to its combination of a cyclobutane ring and an isopropyl group, which imparts distinct steric and electronic properties. These characteristics influence its reactivity and make it a valuable compound for various synthetic and research applications .
Propriétés
Formule moléculaire |
C8H14O |
|---|---|
Poids moléculaire |
126.20 g/mol |
Nom IUPAC |
1-propan-2-ylcyclobutane-1-carbaldehyde |
InChI |
InChI=1S/C8H14O/c1-7(2)8(6-9)4-3-5-8/h6-7H,3-5H2,1-2H3 |
Clé InChI |
ZNNNVVAGQMBBME-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1(CCC1)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


